molecular formula C10H7F15O B12818657 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol

3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol

Cat. No.: B12818657
M. Wt: 428.14 g/mol
InChI Key: MFLXJBFBPKLVCA-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol is a fluorinated alcohol compound characterized by its high degree of fluorination. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. These attributes make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol typically involves the fluorination of decan-1-ol. One common method is the electrochemical fluorination process, where decan-1-ol is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the highly fluorinated product.

Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical fluorination due to its efficiency and scalability. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the safety and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into less fluorinated alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of perfluorinated ketones or carboxylic acids.

    Reduction: Formation of partially fluorinated alcohols or hydrocarbons.

    Substitution: Formation of perfluorinated alkyl halides or amines.

Scientific Research Applications

3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of membrane proteins and as a component in fluorinated surfactants for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of fluorinated coatings, lubricants, and repellents due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The high degree of fluorination imparts strong hydrophobic and lipophobic characteristics, allowing it to form stable monolayers on surfaces and to interact with hydrophobic regions of proteins and other biomolecules. This interaction can alter the physical properties of surfaces and enhance the stability and solubility of compounds in various environments.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl thiol
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl isocyanate

Comparison: 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol is unique due to its specific structure and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for various industrial and research applications.

Properties

Molecular Formula

C10H7F15O

Molecular Weight

428.14 g/mol

IUPAC Name

3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-pentadecafluorodecan-1-ol

InChI

InChI=1S/C10H7F15O/c11-4(12,1-2-26)7(17,18)5(13,14)3-6(15,16)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2

InChI Key

MFLXJBFBPKLVCA-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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